

# "physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene"

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## Compound of Interest

Compound Name:	1-Bromo-1,2,3,4-tetrahydronaphthalene
Cat. No.:	B1340069

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## An In-Depth Technical Guide to 1-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-1,2,3,4-tetrahydronaphthalene**, a key intermediate in various synthetic applications. This document details its characteristics, synthesis, and reactivity, presenting data in a clear and accessible format for laboratory and research use.

## Chemical Identity and Physical Properties

**1-Bromo-1,2,3,4-tetrahydronaphthalene**, also known as tetralin bromide, is a halogenated derivative of tetralin. Its chemical structure and key physical properties are summarized below.

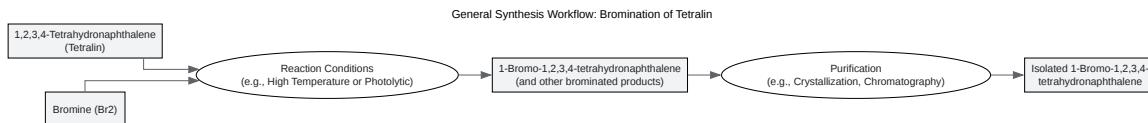
Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> Br
Molecular Weight	211.10 g/mol
CAS Number	75238-77-6
Appearance	Not explicitly found in search results.
Boiling Point	Not explicitly found in search results.
Melting Point	Not explicitly found in search results.
Density	Not explicitly found in search results.
Solubility	Not explicitly found in search results.

## Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene

The primary method for the synthesis of **1-Bromo-1,2,3,4-tetrahydronaphthalene** is the bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). The reaction proceeds via a benzylic bromination mechanism. While specific detailed protocols for the exclusive synthesis of the 1-bromo derivative are not readily available in the provided search results, a general approach can be inferred from the bromination of tetralin which is known to yield various brominated products.<sup>[1][2]</sup> High-temperature bromination of tetralin with bromine can lead to the formation of 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product.<sup>[1][2]</sup> Photolytic bromination is another method that has been explored.<sup>[1][2]</sup>

A detailed experimental protocol for a related process, the synthesis of 1,4-dibromonaphthalene from tetralin, is described and can serve as a basis for developing a specific protocol for the target molecule. This process involves the photolytic bromination of tetralin to form 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination.<sup>[1]</sup>

### Experimental Workflow for Bromination of Tetralin (General)



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Caption: General workflow for the synthesis of **1-Bromo-1,2,3,4-tetrahydronaphthalene** via bromination of tetralin.

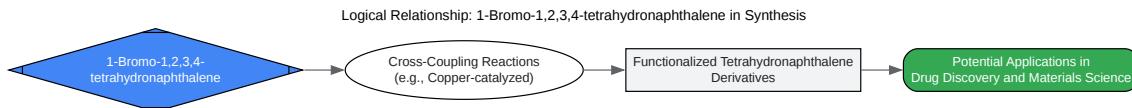
## Chemical Reactivity and Applications

**1-Bromo-1,2,3,4-tetrahydronaphthalene** is a versatile synthetic intermediate, primarily utilized for the introduction of the tetrahydronaphthyl moiety into larger molecules.<sup>[3][4]</sup> Its reactivity is dominated by the carbon-bromine bond, which can participate in a variety of chemical transformations.

One of the key applications of this compound is in copper-catalyzed cross-coupling reactions.<sup>[3]</sup> This makes it a valuable building block in the synthesis of more complex organic molecules.

The general reactivity of brominated tetrahydronaphthalene derivatives suggests their utility as precursors in the synthesis of various pharmaceuticals and biologically active compounds. For instance, brominated intermediates are crucial in the synthesis of drugs targeting neurological and endocrine disorders.<sup>[5]</sup>

Logical Relationship: Role as a Synthetic Intermediate



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Caption: Role of **1-Bromo-1,2,3,4-tetrahydronaphthalene** as a key intermediate in organic synthesis.

## Spectroscopic Data

Detailed experimental spectroscopic data for **1-Bromo-1,2,3,4-tetrahydronaphthalene** is not readily available in the public domain. However, predicted NMR data and the spectra of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), can provide some insight.

Predicted Spectroscopic Data:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: Predicted spectra are available through some chemical databases.[\[6\]](#)

Experimental Spectroscopic Data for 1,2,3,4-Tetrahydronaphthalene (Parent Compound):

- $^1\text{H}$  NMR: Spectra are available in various databases.[\[7\]](#)[\[8\]](#)
- $^{13}\text{C}$  NMR: Spectra are available in various databases.
- IR: Infrared spectra are available, for example, in the NIST WebBook.[\[9\]](#)
- Mass Spectrometry: Mass spectra are available in various databases.

Researchers should perform their own spectral analysis for confirmation of the identity and purity of synthesized **1-Bromo-1,2,3,4-tetrahydronaphthalene**.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Bromo-1,2,3,4-tetrahydronaphthalene** is classified with the following hazards:

- H302: Harmful if swallowed.[[10](#)]
- H314: Causes severe skin burns and eye damage.[[10](#)]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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